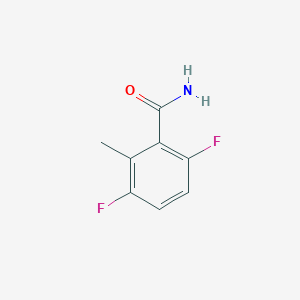

3,6-Difluoro-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUJAAGXOBEMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Environments

Proton NMR spectroscopy of 3,6-Difluoro-2-methylbenzamide allows for the identification and characterization of the protons within the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) ring exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms. The aliphatic methyl group protons would appear as a distinct signal, likely a singlet or a finely split multiplet due to long-range couplings. The protons of the amide group (-CONH₂) would be observable as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet |

| Amide (NH₂) | 5.5 - 8.5 | Broad Singlet |

Note: The predicted values are based on empirical data for structurally similar compounds and may vary from experimental values.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbonyl carbon of the amide group appears at a downfield chemical shift, typical for such functional groups. The methyl carbon signal is found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-F | 150 - 165 (doublet) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 120 - 140 |

| Methyl (CH₃) | 15 - 25 |

Note: The predicted values are based on empirical data for structurally similar compounds and may vary from experimental values.

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and spatial proximity to other atoms, particularly the methyl group and the amide functionality.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₈H₇F₂NO). The fragmentation pattern would likely involve the loss of the amide group, the methyl group, and potentially fluorine atoms, leading to a series of characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | 171.05 |

| [M - NH₂]⁺ | 155.05 |

| [M - CH₃]⁺ | 156.03 |

| [C₇H₄F₂]⁺ | 138.03 |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for benzamides.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would show distinct absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-F stretching, and various vibrations of the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1630 - 1695 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Note: The wavenumbers are typical ranges for these functional groups and can be influenced by the specific molecular structure.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. While specific SCXRD data for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its likely solid-state architecture can be extrapolated from the crystallographic analysis of structurally analogous fluorinated benzamides. This section will, therefore, discuss the anticipated crystal packing, intermolecular interactions, and conformational properties of this compound based on established principles and experimental data from closely related compounds.

Hydrogen bonding is anticipated to be the most influential intermolecular interaction in the crystal structure of this compound. The primary amide functionality (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the vast majority of crystalline benzamides, a characteristic feature is the formation of robust intermolecular N-H···O hydrogen bonds. These interactions typically lead to the assembly of molecules into well-defined supramolecular motifs.

One common motif is the centrosymmetric dimer, where two molecules are linked through a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set notation. Alternatively, these hydrogen bonds can propagate to form one-dimensional chains or tapes. For instance, in the crystal structure of N-{[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide, intermolecular N-H···O hydrogen bonds are pivotal in linking molecules into centrosymmetric dimers. A similar propensity for forming hydrogen-bonded networks is observed in phenyl-perfluorophenyl amides, where the strong N-H···O=C interaction is a dominant feature in the crystal packing. rsc.org

Table 1: Predicted Hydrogen Bonding Parameters in this compound (based on analogous structures)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Motif |

|---|---|---|---|---|

| Strong | N-H | O=C | 2.8 - 3.1 | Dimer (R²₂(8)) or Chain (C(4)) |

| Weak | C-H (aromatic) | O=C | 3.2 - 3.5 | Stabilization of primary motifs |

| Weak | C-H (methyl) | O=C | 3.2 - 3.5 | Stabilization of primary motifs |

| Weak | C-H (aromatic/methyl) | F | 3.1 - 3.4 | Contribution to 3D network |

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov Fluorine, due to its high electronegativity and low polarizability, is generally considered a very weak halogen bond donor and does not typically feature a prominent σ-hole. chemistryviews.org

While traditional halogen bonds involving fluorine as the donor are rare, fluorine atoms can participate in other types of intermolecular contacts. In some cases, attractive interactions between fluorine atoms and nucleophiles can occur if the fluorine is attached to a strongly electron-withdrawing group. nih.gov However, in the context of this compound, significant C-F···O or C-F···N halogen bonds are not expected to be the primary drivers of crystal packing. Instead, fluorine atoms are more likely to participate in weaker C-H···F hydrogen bonds or dipole-dipole interactions. It is worth noting that studies on fully fluorinated aromatic molecules have shown that attractive dispersion forces can lead to directional C-F···F contacts, which share some similarities with halogen bonding. nih.govacs.org

The presence of the fluorinated benzene ring in this compound suggests that π-π stacking interactions could play a role in its crystal packing. These interactions arise from the electrostatic and dispersive forces between the quadrupole moments of aromatic rings. In many benzamide (B126) crystal structures, π-π stacking contributes to the formation of columnar or layered arrangements. iucr.org

The nature of π-π stacking is highly dependent on the substitution pattern of the aromatic ring. The electron-withdrawing fluorine atoms in this compound will create a quadrupole moment that is significantly different from that of unsubstituted benzene. This can favor offset-parallel or edge-to-face arrangements over a face-to-face stacking geometry to minimize electrostatic repulsion. The interplay between hydrogen bonding and π-π interactions is crucial; often, the strong directionality of hydrogen bonds establishes a primary supramolecular framework, which is then further stabilized by weaker π-π stacking and van der Waals forces. rsc.org The effect of substituents on π-π stacking in benzamides has been studied, indicating that both electron-donating and electron-withdrawing groups can enhance interaction energies. researchgate.net

The conformation of a molecule in the solid state can differ from its gas-phase or solution-state conformation due to the influence of intermolecular forces in the crystal lattice. For this compound, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the amide group.

In many benzamides, particularly those with ortho-substituents, there is a notable deviation from planarity. The presence of the methyl group at the 2-position and the fluorine atom at the 6-position in this compound is expected to introduce significant steric hindrance. This steric repulsion between the ortho-substituents and the amide group will likely force the amide group to rotate out of the plane of the benzene ring. For example, a conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed a non-planar conformation with a dihedral angle of approximately -27° between the carboxamide and the aromatic ring. nih.gov This non-planarity is a common feature in 2,6-difluorobenzamide (B103285) derivatives.

The precise dihedral angle in the crystalline state of this compound will be a compromise between minimizing intramolecular steric strain and optimizing intermolecular interactions, such as hydrogen bonding and crystal packing. The formation of an intramolecular N-H···F(6) hydrogen bond could also play a role in favoring a specific non-planar conformation. mdpi.commdpi.com Computational studies on related benzamides have shown that while a planar conformation might be favorable for π-conjugation, the steric and electrostatic interactions often lead to a twisted, lower-energy state in the solid phase. iucr.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-{[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide |

| N-(2,4-difluorophenyl)-2-fluorobenzamide |

Based on the conducted research, no specific studies or data detailing the analysis of crystallographic twinning effects for the compound this compound could be located.

Therefore, the requested article section on "Analysis of Crystallographic Twinning Effects" cannot be generated due to the absence of available scientific literature on this specific topic for this particular compound.

Theoretical and Computational Investigations of 3,6 Difluoro 2 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,6-Difluoro-2-methylbenzamide, both Density Functional Theory (DFT) and Ab Initio methods have been employed to elucidate its molecular geometry and electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry. These studies are crucial for obtaining accurate bond lengths, bond angles, and dihedral angles.

The presence of two fluorine atoms and a methyl group on the benzamide (B126) scaffold is expected to introduce significant steric and electronic effects, influencing the planarity of the molecule. The optimization process seeks the lowest energy conformation, providing a foundational understanding of the molecule's shape.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-F | 1.34 - 1.36 | - | - |

| C-N | 1.37 | 115 - 125 | 150 - 180 |

| C=O | 1.23 | 120 - 123 | - |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Ab Initio Methods for Electronic Structure Characterization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a detailed description of the electronic structure. These calculations are vital for understanding the distribution of electrons within the molecule, which in turn dictates its chemical behavior. For this compound, these methods can be used to calculate properties like electron density, ionization potential, and electron affinity, offering a comprehensive picture of its electronic landscape.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-C bond connecting the phenyl ring and the amide group is of particular interest. A potential energy surface (PES) can be generated by systematically varying this dihedral angle and calculating the energy at each point. This surface reveals the energy barriers between different conformations and identifies the most stable conformers. The presence of the ortho-methyl group and the fluorine atoms is expected to create steric hindrance, leading to a non-planar ground state conformation, a phenomenon observed in similarly substituted benzamides. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis helps to predict its reactive sites and potential interactions with other molecules. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO.

Table 2: Frontier Molecular Orbital Energies (Exemplary Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. preprints.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amide group would exhibit positive potential, making them susceptible to nucleophilic attack.

Advanced Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and biological activity of a molecule. Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to analyze these weak interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, these analyses can reveal intramolecular hydrogen bonding between the amide proton and an adjacent fluorine atom, which would contribute to the molecule's conformational stability. Intermolecularly, these interactions are key to understanding its crystal packing and interactions with biological targets.

Computational Studies of Reaction Mechanisms and Pathways

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms involving fluorinated benzamides. Through the use of methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of intermediates and transition states, and gain a deeper understanding of the factors that control reaction outcomes.

Transition State Analysis in Fluorinated Benzamide Chemistry

Transition state analysis is a cornerstone of computational reaction mechanism studies. For reactions involving fluorinated benzamides, this analysis helps to identify the lowest energy pathways and understand the roles of catalysts and substituents.

For instance, in rhodium-catalyzed reactions of benzamides, computational studies have elucidated the energetics of competing pathways, such as C-N bond formation versus β-fluorine elimination. nih.gov The analysis of the relevant transition states allows for a rationalization of the observed product distribution. Key parameters obtained from these calculations include activation energies and the imaginary frequencies corresponding to the vibrational mode of the bond-breaking or bond-forming process at the transition state.

Table 1: Representative Activation Energies for Key Steps in Fluorinated Benzamide Reactions (Hypothetical Data)

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| C-H Activation | Rh(III) | 15-20 |

| C-F Bond Cleavage | Pd(0) | 25-30 |

| C-N Reductive Elimination | Rh(III) | 18-25 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Actual values are highly dependent on the specific reactants, catalysts, and computational methods used.

Examination of Fluorine Atom Migration Phenomena

The potential for fluorine atom migration in aromatic systems is a subject of significant theoretical interest. While not a commonly observed experimental phenomenon for compounds like this compound under typical conditions, computational studies can explore the feasibility of such rearrangements.

Theoretical calculations can model potential pathways for intramolecular fluorine shifts, such as 1,2- or 1,3-migrations. These studies would involve locating the transition state for the migration process and calculating its energy. It is generally expected that such migrations would have very high activation barriers in stable aromatic systems due to the disruption of aromaticity and the high strength of the C-F bond.

Computational investigations into related systems, such as the rearrangement of fluorinated carbocations or radical species, can provide insights into the fundamental principles governing fluorine mobility. These studies help to establish the electronic and structural factors that might facilitate or inhibit such a process. For this compound, any plausible migration scenario would likely involve high-energy intermediates generated under specific, forcing reaction conditions.

Electronic Properties Studies

Computational chemistry is an invaluable tool for understanding the electronic properties of molecules like this compound. These properties are fundamental to its reactivity, intermolecular interactions, and spectroscopic characteristics.

The presence of two highly electronegative fluorine atoms, along with the methyl and amide groups, creates a unique electronic landscape on the benzamide core. DFT calculations can provide quantitative insights into this landscape. nih.gov

Key electronic properties that are typically investigated include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.comlibretexts.org For this compound, regions of negative potential (typically colored red or orange) are expected around the electronegative fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (colored blue) would be anticipated near the hydrogen atoms of the amide group, highlighting their acidic character. youtube.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. muni.cz Fluorination is known to lower the energies of both the HOMO and LUMO orbitals. emerginginvestigators.org

Table 2: Calculated Electronic Properties of a Representative Fluorinated Benzamide (Illustrative Data)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: These values are illustrative for a generic difluorobenzamide and would require specific calculations for this compound for precise figures.

These computational studies provide a detailed picture of the electronic structure of this compound, which is essential for predicting its behavior in chemical reactions and its interactions with biological systems. nih.gov

Chemical Reactivity and Transformation Chemistry of 3,6 Difluoro 2 Methylbenzamide

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the benzene (B151609) ring renders 3,6-Difluoro-2-methylbenzamide susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The fluorine atoms themselves can act as leaving groups, and their departure is facilitated by the electron-withdrawing nature of the amide group and the other fluorine, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

The regioselectivity of such substitutions on this compound would be influenced by the electronic and steric environment of the two fluorine atoms. The fluorine at the C6 position is ortho to the amide's directing group, while the fluorine at C3 is meta. Generally, SNAr reactions are more favorable at positions that are ortho or para to strong electron-withdrawing groups, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com Consequently, the fluorine at the C6 position is anticipated to be more readily substituted by nucleophiles.

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. The reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, play a crucial role in determining the outcome and efficiency of the substitution. mdpi.com For instance, the reaction with sodium methoxide (B1231860) would be expected to yield 3-fluoro-6-methoxy-2-methylbenzamide.

Table 1: Predicted Products of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Fluoro-6-methoxy-2-methylbenzamide |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-2-methyl-6-(phenylthio)benzamide |

Reactions Involving the Amide Functional Group

The amide functional group in this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.

The amide group can undergo condensation reactions with various electrophiles. While amides are generally less reactive than their corresponding amines or alcohols, they can react under specific conditions. For instance, the direct condensation of carboxylic acids with amides is challenging; however, with the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄), the formation of N-acylamides can be achieved. libretexts.orgnih.gov

The nitrogen atom of the amide can also be alkylated, although this typically requires strong bases and alkylating agents due to the reduced nucleophilicity of the amide nitrogen. Another significant transformation is the dehydration of the primary amide group to form the corresponding nitrile. This is commonly accomplished using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride. The resulting 3,6-difluoro-2-methylbenzonitrile (B171031) would be a valuable precursor for other functional groups.

Table 2: Potential Derivative Formation from the Amide Group of this compound

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Dehydration | 3,6-Difluoro-2-methylbenzonitrile |

| Acetic Anhydride | Acylation | N-Acetyl-3,6-difluoro-2-methylbenzamide |

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3,6-difluoro-2-methylbenzoic acid. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. semanticscholar.org Base-promoted hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The presence of the ortho methyl group may introduce some steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures or prolonged reaction times) for the hydrolysis to proceed to completion. arkat-usa.org

Regioselective Metalation Reactions in Substituted Benzamides

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing group, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org The amide group is a well-established directing group in DoM. wikipedia.org

For this compound, the amide group could direct lithiation to either the C2 or C6 position. However, the C2 position is already substituted with a methyl group. The C6 position, bearing a fluorine atom, is a potential site for metalation. Fluorine itself can also act as a directing group, further favoring lithiation at the adjacent C5 position. capes.gov.br The outcome of a metalation reaction would therefore depend on the specific base used and the reaction conditions, with potential for competition between different directing effects. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Table 3: Potential Electrophiles and Products in Regioselective Metalation of this compound (Assuming Metalation at C5)

| Electrophile | Reagent Example | Product |

|---|---|---|

| Iodide | Iodine (I₂) | 3,6-Difluoro-5-iodo-2-methylbenzamide |

| Aldehyde | Benzaldehyde (PhCHO) | 3,6-Difluoro-5-(hydroxy(phenyl)methyl)-2-methylbenzamide |

Directed C-H Functionalization Strategies

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a highly efficient method for the direct modification of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org The amide group can serve as an effective directing group in such transformations, particularly in palladium-catalyzed reactions. nih.gov This approach typically leads to functionalization at the less sterically hindered ortho C-H bond.

In the case of this compound, the ortho positions to the amide are already substituted. Therefore, C-H functionalization directed by the amide group is not straightforward. However, it is possible that C-H activation could occur at other positions on the ring, or at the benzylic C-H bonds of the methyl group, depending on the catalytic system employed. For instance, some catalytic systems are known to functionalize the C-H bonds of methyl groups on aromatic rings. nih.gov

Bond Activation and Cleavage Processes

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and cleavage a significant challenge. However, various methods have been developed to achieve this, often employing transition metals or photocatalysis. mdpi.comnih.gov The C-F bonds in this compound could potentially undergo such activation, leading to defluorination or functionalization.

Reductive cleavage of C-F bonds can be achieved using strong reducing agents. Alternatively, transition-metal complexes, particularly those of nickel, palladium, or copper, can insert into the C-F bond, leading to subsequent cross-coupling reactions. These advanced methodologies could allow for the replacement of the fluorine atoms with other functional groups, further expanding the synthetic utility of this compound. Radical-based approaches have also gained prominence for C-F bond activation in polyfluoroarenes. rsc.org

Derivative Chemistry and Structure Property Relationship Studies

Synthesis of Analogs with Varied Substituent Patterns

The synthesis of fluorinated benzamide (B126) analogs is a key area of research for developing new molecules with tailored properties. A common synthetic strategy involves the condensation reaction between a substituted benzoyl chloride and an appropriate aniline. For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized with a high yield (88%) from the reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com This approach allows for the systematic variation of substituent patterns on both aromatic rings.

In another example, two series of novel N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives were designed and synthesized to explore their potential as succinate dehydrogenase inhibitors (SDHIs). nih.govacs.org The synthesis of these analogs demonstrates the versatility of the benzamide scaffold in accommodating diverse and complex substituents. The chemical structures of these synthesized compounds were confirmed using various analytical techniques, including 1H NMR, 13C NMR, and HRMS. acs.org

The synthesis of radiolabeled analogs is also crucial for their use in imaging studies. For example, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride) was synthesized via a nucleophilic substitution reaction. nih.gov Similarly, [3H]NCQ 115, a selective dopamine D2 receptor ligand, was prepared by acylating (R)-(2-aminomethyl)-1-([2,5-3H]-4-fluorobenzyl)pyrrolidine. nih.gov

Table 1: Examples of Synthesized Fluorinated Benzamide Analogs

| Compound Name | Precursors | Application |

|---|---|---|

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 2-fluorobenzoyl chloride, 2,3-difluoroaniline | Structural chemistry studies |

| N-4-fluoro-pyrazol-5-yl-benzamide derivatives | Substituted benzoyl chlorides, 4-fluoro-pyrazol-5-amine | Potential succinate dehydrogenase inhibitors |

| [18F]Fallypride | (S)-N-[(1-allyl-2-pyrrolidinyl) methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide, 18F- | Dopamine D-2 receptor tracer for PET imaging |

| [3H]NCQ 115 | (R)-(2-aminomethyl)-1- ([2,5-3H]-4-fluorobenzyl)pyrrolidine, 5-bromo-2,3-dimethoxybenzoyl chloride | Selective dopamine D2 receptor ligand |

Influence of Fluorination on Molecular Conformation and Electronic Properties

Fluorination significantly impacts the molecular conformation and electronic properties of benzamide derivatives. The high electronegativity of fluorine creates a highly polarized C-F bond, which can lead to a variety of stereoelectronic effects. nih.govrsc.org

In the solid state, fluorine substitution can suppress disorder in molecular crystals. For benzamide and thiobenzamide crystals, substituting hydrogen with fluorine in the ortho-position has been shown to suppress severe disorder without altering the crystal packing motif. acs.org Crystal structure prediction calculations suggest that this is due to a denser lattice energy landscape for 2-fluorobenzamide compared to benzamide, making disorder less likely. acs.org

The introduction of fluorine can also alter the conformation of macrocyclic systems. In a study comparing a fluorinated and a non-fluorinated macrocycle, the fluorinated version was found to exist in two conformations in a 4:1 ratio on the NMR timescale, while the non-fluorinated analog favored a single conformation. nih.gov The minor conformation of the fluorinated macrocycle exhibited a cis amide, encouraged by the out-of-plane preference of the difluoroalkoxy system. nih.govrsc.org

Rational Design of Fluorinated Benzamide Scaffolds for Specific Chemical Interactions

The unique properties imparted by fluorine make it a valuable tool in the rational design of molecules for specific applications in medicinal chemistry, agrochemistry, and materials science. nih.gov By strategically placing fluorine atoms, researchers can modulate a molecule's binding affinity, metabolic stability, and other crucial properties.

For example, two series of novel N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives were rationally designed as potential succinate dehydrogenase inhibitors (SDHIs). nih.govacs.org This design was based on the known fungicidal activity of SDHIs and the ability of fluorine to enhance biological activity. Bioassays showed that some of the synthesized compounds exhibited good antifungal activities. nih.govacs.org

The introduction of fluorine into peptides is another area where rational design is employed to control their biophysical properties and intermolecular interactions. rsc.org The degree of fluorination can be used to tune fluorine-specific interactions, thereby controlling peptide conformation and self-assembly. rsc.org A systematic study incorporating fluorinated amino acids into amphipathic peptides showed that a greater degree of fluorination promoted peptide fibrillation and the formation of physical hydrogels under physiological conditions. rsc.org

Stereochemical Investigations of Fluorinated Benzamide Derivatives

Stereochemistry plays a critical role in the function of many biologically active molecules. Investigations into the stereochemical properties of fluorinated benzamide derivatives have revealed important structure-activity relationships.

For certain substituted benzamide derivatives, the pharmacological activity is confined to a specific enantiomer. For instance, in the case of NCQ 115, a dopamine D2 receptor ligand, the binding affinity was found to be confined to the (R)-enantiomer. nih.gov This is in contrast to other N-ethyl derivatives like raclopride and sulpiride, where the pharmacological activity resides in the (S)-enantiomer. nih.gov

NMR spectroscopy is a powerful tool for investigating the conformational properties of fluorinated amides. Studies on tertiary trifluoroacetamides, which exist as equilibrated E- and Z-amide conformers, have utilized 1H and 19F NMR spectroscopy to elucidate their stereochemistry. acs.org Through-space spin-spin couplings observed in 1H–19F heteronuclear Overhauser spectroscopy (HOESY) experiments confirmed the spatial proximity of specific protons and the trifluoromethyl group, allowing for the definitive assignment of the major (E-) and minor (Z-) conformers. acs.org These experimental findings were consistent with density functional theory calculations and X-ray crystallographic analyses. acs.org

Applications of 3,6 Difluoro 2 Methylbenzamide in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block in Complex Molecular Architectures

The structural features of 3,6-difluoro-2-methylbenzamide make it a versatile precursor in multi-step organic synthesis. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties, enhancing its susceptibility to nucleophilic aromatic substitution at the positions ortho and para to the activating amide and methyl groups. This reactivity can be harnessed to introduce a variety of substituents, thereby enabling the construction of intricate molecular scaffolds.

Furthermore, the primary amide group serves as a versatile functional handle. It can undergo a range of chemical transformations, including dehydration to nitriles, Hofmann rearrangement to amines, and hydrolysis to carboxylic acids, providing multiple pathways for molecular elaboration. The ortho-methyl group can also participate in specific synthetic strategies, such as directed ortho-metalation, further expanding the synthetic utility of this compound. While specific examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widely reported in the literature, its potential as a key intermediate is evident from the established reactivity of analogous fluorinated aromatic compounds.

Role in the Design and Development of Novel Organic Materials

The incorporation of fluorine atoms into organic materials is a well-established strategy for modifying their physical and electronic properties. wikipedia.org The high electronegativity and low polarizability of fluorine can lead to materials with enhanced thermal stability, improved resistance to oxidation, and unique optoelectronic characteristics. The this compound moiety, when integrated into larger polymeric or oligomeric structures, could impart these desirable properties.

For instance, polymers incorporating this unit may exhibit enhanced solubility in fluorinated solvents, which is advantageous for certain processing techniques. Moreover, the presence of the polar amide group, capable of forming strong hydrogen bonds, can influence the morphology and packing of the resulting materials, potentially leading to the formation of ordered domains and anisotropic properties. The interplay between the fluorinated ring and the hydrogen-bonding amide group could be exploited in the design of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where control over molecular packing and electronic properties is paramount.

Supramolecular Assembly Applications

The ability of this compound to participate in a variety of non-covalent interactions makes it an intriguing building block for the construction of well-defined supramolecular architectures.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic molecules linked by hydrogen bonds. khanacademy.org The primary amide group of this compound is a classic hydrogen bond donor and acceptor, capable of forming robust and directional interactions. The presence of two fluorine atoms on the aromatic ring can further influence the hydrogen bonding patterns through the formation of weaker C-H···F and N-H···F interactions, which can act as secondary structure-directing forces. iucr.orgresearchgate.net

The combination of the strong amide-amide hydrogen bonds and the weaker fluorine-involved interactions could lead to the formation of novel HOFs with unique topologies and pore environments. While specific HOFs based on this compound have not been reported, studies on other fluorinated benzamides have demonstrated the significant role of fluorine in guiding crystal packing and forming predictable supramolecular synthons. iucr.orgresearchgate.net

Coordination polymers and metal-organic frameworks (MOFs) are constructed by linking metal ions or clusters with organic ligands. youtube.com While the primary amide group of this compound is not a typical coordinating group for MOF construction, it can be chemically modified, for example, by hydrolysis to the corresponding carboxylic acid (3,6-difluoro-2-methylbenzoic acid), to serve as a suitable ligand.

The introduction of fluorine atoms into the organic linkers of MOFs can have a profound impact on their properties. rsc.orgnih.gov Fluorinated MOFs often exhibit increased hydrophobicity, which can enhance their stability in the presence of water. nih.gov Furthermore, the polar C-F bonds can create specific binding sites for guest molecules, leading to improved performance in applications such as gas storage and separation. rsc.org The use of a linker derived from this compound could therefore lead to the development of novel MOFs with tailored properties for specific applications.

Contribution to Organofluorine Chemistry Methodologies

The synthesis and reactivity of this compound itself contribute to the broader field of organofluorine chemistry. wikipedia.orgcas.cn The development of efficient synthetic routes to this compound and the study of its chemical transformations provide valuable insights into the reactivity of polysubstituted fluorinated aromatic systems.

This compound can serve as a model system for studying the directing effects of fluorine and other substituents in aromatic substitution reactions. Furthermore, it can be used as a starting material for the synthesis of a variety of other fluorinated molecules, thereby expanding the toolbox of available building blocks for the development of new pharmaceuticals, agrochemicals, and materials. cas.cn The unique electronic environment of the aromatic ring, influenced by both the electron-withdrawing fluorine atoms and the electron-donating methyl and amide groups, presents interesting challenges and opportunities for the development of new synthetic methodologies.

Environmental Chemical Considerations

Fate and Transformation of Fluorinated Organic Compounds in Environmental Systems

The environmental persistence and fate of fluorinated organic compounds are largely dictated by the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. researchgate.netucd.ienih.gov This inherent stability often makes compounds like 3,6-Difluoro-2-methylbenzamide recalcitrant to environmental degradation. ucd.ienih.gov However, various biotic and abiotic processes can contribute to their transformation over time.

Biotic Transformation: Microorganisms have demonstrated the ability to degrade organofluorine compounds, though the processes can be slow and may not always lead to complete mineralization. researchgate.netresearchgate.net The degradation can occur through enzymatic hydrolysis of the C-F bond or via transformation by catabolic enzymes with broad substrate specificities. researchgate.net In some cases, microbial action on fluorinated substances can result in the formation of stable, unmetabolizable "dead-end" products. researchgate.net The release of the fluoride (B91410) ion (F⁻) is a critical indicator of C-F bond cleavage and is often used to measure the extent of biodegradation. researchgate.netnih.gov For aromatic fluorinated compounds, anaerobic degradation pathways have been observed, with some microbial consortia capable of utilizing fluorobenzoates as a growth substrate under specific conditions, such as denitrification. researchgate.netresearchwithrutgers.com However, the efficiency of these processes is highly dependent on the specific compound and the environmental conditions. researchwithrutgers.com

Abiotic Transformation: Abiotic degradation mechanisms, including photolysis and hydrolysis, also play a role in the environmental fate of fluorinated aromatics.

Photodegradation: Photolysis, or degradation by sunlight, is a significant transformation process for many aromatic compounds in aquatic environments. researchgate.net Studies on fluorinated pesticides and pharmaceuticals have shown that UV light can induce degradation, with reaction rates and product formation being wavelength-dependent. researchgate.net The photodegradation of aromatic fluorine-containing compounds can lead to the cleavage of the C-F bond, forming fluoride ions, or the transformation into other fluorinated byproducts, such as trifluoroacetate. researchgate.netnih.gov

A structural analogue, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), provides some insight. Dicamba is known to be persistent in some soil environments but is primarily degraded by microbes. nih.govorst.edu It is resistant to hydrolysis under normal environmental conditions. nih.gov This suggests that microbial degradation is likely the most significant breakdown pathway for such substituted aromatic structures in soil and water. nih.gov

| Transformation Pathway | Description | Key Factors | Potential Products |

|---|---|---|---|

| Microbial Degradation | Breakdown of the compound by microorganisms (bacteria, fungi). researchgate.net Can involve cleavage of the C-F bond or modification of other parts of the molecule. researchgate.netresearchgate.net | Microbial population, oxygen availability (aerobic/anaerobic), temperature, pH. researchwithrutgers.com | Fluoride ions, hydroxylated intermediates, defluorinated benzamides, CO2. researchgate.netresearchwithrutgers.com |

| Photodegradation (Photolysis) | Degradation caused by the absorption of light energy, particularly UV radiation from sunlight. researchgate.net | Wavelength and intensity of light, presence of photosensitizing substances in water. researchgate.net | Fluoride ions, fluorinated byproducts, ring-cleavage products. researchgate.netnih.gov |

| Hydrolysis | Chemical breakdown due to reaction with water, primarily affecting the amide bond. geocities.ws | pH (acid or base catalysis), temperature. researchgate.netsemanticscholar.org | Difluoro-methylbenzoic acid, ammonia. |

Application of Green Chemistry Principles in the Synthesis and Handling of Fluorinated Benzamides

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com The synthesis of complex molecules like fluorinated benzamides can benefit significantly from these principles to enhance safety and environmental compatibility.

Key principles applicable to fluorinated benzamide (B126) synthesis include:

Use of Safer Reagents: Traditional fluorination methods often employ hazardous reagents like elemental fluorine or hydrogen fluoride. dovepress.com Green chemistry encourages the use of safer alternatives. Recent developments focus on milder and more selective fluorinating agents that are more stable and easier to handle. dovepress.com Similarly, for the amide formation step, moving away from harsh activating agents towards more benign catalysts or reaction conditions is a key goal. figshare.com

Atom Economy and Process Efficiency: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Methods like catalytic syntheses are preferred over stoichiometric reactions because they minimize waste. nih.gov For instance, developing catalytic methods for direct C-H amination or using enzymatic processes can improve atom economy. nih.gov

Benign Solvents and Conditions: Many organic syntheses rely on volatile and often toxic organic solvents. Green approaches prioritize the use of water, supercritical fluids, or solvent-free reaction conditions. figshare.com For benzamide synthesis, solvent-free methods using enol esters as acylating agents have been developed, which simplify product isolation and reduce solvent waste. figshare.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, environmentally friendly conditions (aqueous medium, ambient temperature and pressure). nih.gov Ene-reductases, for example, have been utilized in the visible-light-driven synthesis of fluorinated amides, demonstrating high efficiency and stereocontrol in an environmentally benign manner. nih.gov

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Safer Reagents | Use of highly toxic and corrosive fluorinating agents (e.g., HF, SO2F2). dovepress.comosaka-u.ac.jp | Development of stable, solid fluorinating reagents; use of potassium fluoride (KF) with activators. osaka-u.ac.jp | Reduced risk to chemists and minimized release of hazardous substances. |

| Improved Energy & Process Efficiency | Multi-step synthesis with harsh reaction conditions (high temperature/pressure). | One-pot synthesis; photoenzymatic strategies using visible light. nih.govnih.gov | Lower energy consumption and reduced waste from intermediate purification steps. |

| Use of Renewable Feedstocks/Catalysts | Reliance on petrochemical-based starting materials and heavy metal catalysts. | Biocatalysis using enzymes (e.g., ene-reductases). nih.gov | Reduced dependence on fossil fuels and avoidance of toxic metal waste. |

| Benign Solvents | Use of volatile organic compounds (VOCs) as solvents. | Solvent-free reactions or use of water as a solvent. figshare.com | Elimination of air pollution and solvent-related waste streams. |

Methodologies for Tracking Chemical Transformations in Environmental Compartments (e.g., Air, Water, Soil)

Tracking the fate and transformation of this compound and its degradation products in the environment requires sophisticated analytical techniques capable of detecting and quantifying these compounds at very low concentrations.

Sample Preparation: Before analysis, the target compounds must be extracted and concentrated from environmental matrices. For water samples, this often involves solid-phase extraction (SPE). For soil and sediment, techniques like pressurized liquid extraction (PLE) or Soxhlet extraction are used.

Analytical Techniques:

Chromatography-Mass Spectrometry (LC-MS and GC-MS): The most common and powerful tools for environmental analysis are liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov

LC-MS/MS: This is the dominant method for analyzing non-volatile, polar compounds like many fluorinated organics in water samples. nih.govnih.gov It offers high sensitivity and selectivity, allowing for the identification and quantification of both the parent compound and its transformation products.

GC-MS: This technique is suitable for volatile and semi-volatile compounds. For atmospheric analysis, air samples are collected on sorbent tubes, which are then thermally desorbed into the GC-MS system. nih.gov

Fluorine-Specific Detection:

¹⁹F Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is a valuable tool for identifying and quantifying unknown fluorinated byproducts without the need for authentic reference standards. researchgate.netnih.gov It can provide unique information on the chemical environment of the fluorine atoms, helping to elucidate the structures of transformation products. nih.gov

Total Organic Fluorine (TOF) Analysis: To account for all fluorinated compounds in a sample, including unknown ones, TOF methods are employed. nih.govrsc.org One common approach is combustion ion chromatography (CIC), where the sample is combusted, converting all organic fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography. nih.gov This provides a measure of the total fluorine load in a sample. rsc.organalytik-jena.com

Continuum Source Molecular Absorption Spectrometry (CS-MAS): This is an emerging fluorine-specific detection method that can be coupled with HPLC. nih.gov It allows for the selective detection and potential quantification of unknown fluorine-containing compounds. nih.gov

| Methodology | Environmental Compartment | Application | Advantages |

|---|---|---|---|

| LC-MS/MS | Water, Soil, Biota | Quantification of parent compound and polar metabolites. nih.govnih.gov | High sensitivity and selectivity for known target compounds. |

| GC-MS | Air, Water, Soil | Analysis of volatile and semi-volatile transformation products. nih.gov | Excellent for identifying unknown volatile compounds through spectral libraries. |

| ¹⁹F NMR | Water, Soil Extracts | Identification and quantification of unknown fluorinated byproducts. nih.gov | Does not require reference standards for every analyte; provides structural information. researchgate.net |

| TOF Analysis (e.g., CIC) | Water, Soil, Air | Measures the total amount of organically bound fluorine in a sample. nih.govrsc.org | Captures all fluorinated compounds, including those missed by targeted analysis. analytik-jena.com |

| HPLC-CS-MAS | Water | Fluorine-specific detection of separated compounds. nih.gov | Selective detection of unknown fluorinated compounds. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Difluoro-2-methylbenzamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation of 2-methylbenzamide precursors using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Key steps include:

- Temperature Control : Maintain −20°C to 0°C during fluorination to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ -110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 200.0524 for CHFNO) .

- X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereoelectronic effects of fluorine substituents .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to assess decomposition above 150°C. Store at 4°C in amber vials to prevent photodegradation.

- Hydrolytic Stability : Test in buffered solutions (pH 2–10) at 37°C; fluorine substituents enhance resistance to hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs (e.g., 3-Fluoro-6-chloro or 3,6-dichloro derivatives) to isolate fluorine’s electronic effects.

- Binding Assays : Use SPR or ITC to measure affinity for targets like kinase enzymes. Fluorine’s electronegativity often enhances binding via dipole interactions .

- Computational Modeling : DFT calculations (e.g., Mulliken charges) to correlate substituent positions with ligand efficiency .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Studies : Optimize transition states for reactions (e.g., Suzuki coupling) using Gaussian09 with B3LYP/6-31G(d) basis sets. Fluorine’s para-directing effects can be modeled to predict regioselectivity .

- Molecular Dynamics : Simulate solvent interactions to identify optimal reaction media (e.g., DMSO vs. THF) .

Q. How can contradictory data on biological activity be resolved across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values from assays using standardized protocols (e.g., MTT vs. CellTiter-Glo). Contradictions often arise from cell-line variability or impurity interference .

- Dose-Response Curves : Replicate studies with purified batches (>99%) to confirm activity thresholds. Fluorine’s metabolic stability may explain discrepancies in in vivo vs. in vitro results .

Q. What advanced analytical methods are recommended for detecting degradation products?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF system with HILIC chromatography to separate polar degradation byproducts (e.g., hydrolyzed amides).

- Isotopic Labeling : -labeling to trace oxygen incorporation during oxidation .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- DOE Optimization : Vary parameters (temperature, catalyst loading, solvent ratio) using a central composite design.

- Continuous Flow Chemistry : Improve heat dissipation and reduce side reactions (e.g., diaryl ether formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.